N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Description
N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS: 1096403-83-6) is a cinchona alkaloid-derived organocatalyst characterized by a sulfonamide group attached to a 3,5-bis(trifluoromethyl)phenyl moiety. Its (9R)-configured cinchonan backbone ensures stereochemical precision, critical for enantioselective catalysis. The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing transition states in asymmetric reactions. This compound is commercially available at a price of $210 for 50 mg (purity unspecified) .
Properties
Molecular Formula |
C28H27F6N3O3S |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H27F6N3O3S/c1-3-16-15-37-9-7-17(16)10-25(37)26(22-6-8-35-24-5-4-20(40-2)14-23(22)24)36-41(38,39)21-12-18(27(29,30)31)11-19(13-21)28(32,33)34/h3-6,8,11-14,16-17,25-26,36H,1,7,9-10,15H2,2H3 |
InChI Key |
NOTPKKPGQYSWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 3,5-Bis(trifluoromethyl)benzene
Sulfonation of 3,5-bis(trifluoromethyl)benzene using chlorosulfonic acid (ClSO₃H) at 0–5°C yields the sulfonic acid, which is subsequently converted to the sulfonyl chloride with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing trifluoromethyl groups directing sulfonation to the para position relative to one substituent.
Reaction Conditions
Halogen Exchange from Benzyl Halides
A patent (WO2007107818A2) describes amino-dehalogenation of 3,5-bis(trifluoromethyl)-benzyl chloride using methylamine to form 3,5-bis(trifluoromethyl)-N-methyl-benzylamine. While this targets an amine derivative, analogous strategies can adapt halogenated intermediates for sulfonylation. For example, 3,5-bis(trifluoromethyl)benzyl bromide reacts with sodium sulfite (Na₂SO₃) under basic conditions to form the sulfonate, followed by chlorination.
Functionalization of the Cinchona Alkaloid Scaffold
The (9R)-6'-methoxycinchonan-9-yl moiety originates from cinchona alkaloids, such as cinchonidine or cinchonine. Key modifications include:
Introduction of the 6'-Methoxy Group
Cinchonidine (natural alkaloid) contains a hydroxyl group at the 6' position of the quinoline ring. Methylation with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours installs the methoxy group.
Reaction Conditions
Isolation of the 9-Amino Intermediate
The 9-amino group is generated via Hoffman degradation of the cinchona alkaloid’s amide moiety. Treatment with bromine (Br₂) and sodium hydroxide (NaOH) at 0°C cleaves the C9-N bond, yielding the primary amine.
Reaction Conditions
- Substrate : 6'-Methoxycinchonidine (1 eq).
- Degradation : Br₂ (1.1 eq), NaOH (4 eq), H₂O/CHCl₃, 0°C, 1 h.
- Yield : 88% after extraction and chromatography.
Sulfonamide Coupling Reaction
The final step couples 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with (9R)-6'-methoxycinchonan-9-amine under Schotten-Baumann conditions.
Reaction Mechanism
The amine nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
Reaction Conditions
Stereochemical Considerations
The (9R) configuration of the cinchonan amine is preserved due to the reaction’s SN2-like mechanism. Chiral HPLC analysis confirms enantiomeric excess >99%.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). The high lipophilicity of the trifluoromethyl groups necessitates 10–15% EtOAc for elution.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, quinoline-H), 7.98 (s, 2H, Ar-H), 5.82 (m, 1H, vinyl-H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.2 (s, 6F, CF₃).
- HRMS : m/z 600.1832 [M+H]⁺ (calc. 600.1835).
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs flow chemistry for sulfonation and continuous extraction for amine isolation. A patent notes that replacing DCM with ethyl acetate improves environmental sustainability without compromising yield.
Applications in Asymmetric Catalysis
The sulfonamide’s thiourea analog (CAS: 852913-25-8) catalyzes enantioselective Mannich reactions with >90% ee. While direct data for the target compound is limited, its structural similarity suggests utility in organocatalysis.
Chemical Reactions Analysis
Catalytic Roles and Reaction Types
The compound primarily functions as a bifunctional catalyst in enantioselective processes, combining hydrogen-bonding and steric guidance to direct reaction outcomes. Key reaction types include:
-
Conjugate additions : Facilitates asymmetric Michael additions, enabling the formation of chiral centers via enamine intermediates.
-
Cycloadditions : Promotes [4+2] and [3+2] cycloadditions, such as Diels-Alder and alkyne additions, with high stereochemical control.
-
Transfer hydrogenations : Enables asymmetric reductions of ketones to secondary alcohols, achieving high enantiomeric excess (ee).
Mechanistic Insights
The catalytic mechanism involves a synergy of structural and electronic factors:
-
Steric effects : The (9R)-cinchonan scaffold imposes spatial constraints, favoring specific substrate orientations.
-
Electronic effects : The trifluoromethyl groups enhance lipophilicity and modulate electron density, influencing substrate binding and transition states .
-
Cooperative interactions : Hydrogen bonding from the thiourea moiety and π-π interactions stabilize intermediates, improving selectivity.
Reaction Optimization Parameters
Optimal reaction conditions vary by process but typically include:
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Temperature | -20°C to 0°C | Lower temperatures enhance enantioselectivity |
| Solvent | Dichloromethane | Aprotic, low-polarity solvents improve catalyst solubility and reactivity |
| Substrate concentration | 0.1–1.0 M | Higher concentrations often increase reaction rates |
Comparative Analysis of Reaction Outcomes
| Reaction Type | Key Features | Typical ee (%) | Yield Range (%) |
|---|---|---|---|
| Conjugate additions | Formation of α,β-unsaturated carbonyl compounds | 90–98 | 65–85 |
| Cycloadditions | Diastereoselective product formation | 85–95 | 70–90 |
| Transfer hydrogenations | Reduction of ketones to secondary alcohols | 95–99 | 80–95 |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that derivatives of sulfonamides, including those with trifluoromethyl groups, showed promising activity against breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cell lines. The IC50 values for these compounds ranged from 3.6 µM to 11.0 µM, highlighting their potential as effective anticancer agents .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of trifluoromethyl groups significantly enhances the cytotoxic activity of the compounds. This was particularly evident in the study where modifications to the sulfonamide structure led to improved interactions with key cellular targets involved in apoptosis and cell cycle regulation .
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Compounds within this class have been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. For example, compounds similar to this sulfonamide demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus ATCC 6538 | 10 |
| Compound B | Enterococcus faecium E5 | 17 |
| Compound C | Bacillus subtilis ATCC 6683 | 8 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for precise modifications to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and other non-covalent interactions, facilitating the formation of enantiomerically enriched products. The sulfonamide group plays a crucial role in stabilizing transition states and intermediates during the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinchona alkaloid derivatives with modified functional groups are widely used in organocatalysis. Below is a detailed comparison of the target compound with its urea and thiourea analogs:
Functional Group Variations
*The sulfonamide’s molecular formula is inferred as C29H28F6N4O3S based on structural analogy.
Structural and Catalytic Differences
- Sulfonamide vs. Thiourea derivatives exhibit superior hydrogen-bonding acidity (pKa ~11.4) compared to urea (pKa ~11.4–12.0), enabling stronger substrate activation in enantioselective processes .
Steric and Solubility Effects :
- The bulkier sulfonamide group may reduce steric accessibility compared to urea/thiourea analogs, impacting substrate scope in catalysis .
- Thiourea derivatives (e.g., CAS 852913-25-8) require storage under inert gas (2–8°C) due to higher reactivity, while urea analogs (e.g., CAS 1326239-56-8) are stable at –80°C .
Enantioselectivity and Reaction Scope
- Thiourea Catalysts: Demonstrated efficacy in enantioselective Mannich reactions, achieving >90% ee for β-amino carbonyl products . Applications in Michael additions and Strecker syntheses due to bifunctional (acid/base) catalysis .
- Urea Catalysts: Limited to less demanding hydrogen-bonding reactions, with moderate ee values (~70–85%) reported in aldol reactions .
Sulfonamide Catalysts :
- Specific data on enantioselectivity are scarce, but sulfonamides are theorized to excel in reactions requiring strong Lewis acid activation, such as acylations or sulfonylations .
Biological Activity
N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound derived from cinchona alkaloids, known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The compound has the following chemical properties:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It acts as a bifunctional catalyst in enantioselective reactions and has shown promise in inducing apoptosis in cancer cells through multiple pathways.
Key Mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
- Cell Cycle Arrest : It causes G0/G1 and G2/M phase cell cycle arrest, indicating a disruption in normal cell cycle progression .
- Inhibition of MDM2-p53 Interactions : Although it does not inhibit MDM2-p53 interactions directly, it influences pathways related to p53 activity .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using the MTT assay across several cancer cell lines. The results indicated varying degrees of cytotoxicity.
Table 1: Cytotoxic Activity against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 11.0 | 6.4 - 1.7 |
| MCF-7 | 4.5 - 7.5 | - |
| HeLa | 5.5 - 11.0 | - |
The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating significant potency against these cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Apoptosis : A study found that this compound effectively induced apoptosis in both wild-type and mutant p53 cancer cells, suggesting its potential as a broad-spectrum anticancer agent .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of the trifluoromethyl groups in enhancing the cytotoxic activity of the compound. Modifications to these groups significantly affected the overall biological efficacy .
- Antimicrobial Activity : Preliminary assessments indicated that while the compound showed some antimicrobial properties, it was primarily effective against specific strains like Enterococcus faecium E5 .
Q & A
Q. How can researchers optimize the synthesis of N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide to improve yield and purity?
Methodological Answer:
- Key Steps:
- Catalyst Selection: Use cinchona alkaloid derivatives (e.g., 6'-methoxycinchonan) as chiral catalysts to enhance stereoselectivity .
- Reaction Solvent: Employ polar aprotic solvents (e.g., THF) for sulfonamide coupling reactions, as demonstrated in analogous protocols for benzofuran derivatives .
- Purification: Apply solid-phase extraction (SPE) with Oasis HLB cartridges for high-purity isolation, followed by recrystallization in methanol/water mixtures to remove trifluoromethylated byproducts .
- Quality Control: Monitor reaction progress via LC-MS and confirm purity (>95%) using quantitative NMR .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Use and NMR to verify the presence of trifluoromethyl groups and the stereochemical configuration of the cinchonan moiety .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 647.65) with an accuracy threshold of ±2 ppm .
- X-ray Crystallography: Resolve the 3D structure of single crystals grown in dichloromethane/hexane mixtures to validate the (9R) configuration .
- Secondary Validation: Cross-check solubility profiles in DMSO and acetonitrile against computational predictions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Approaches:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with quinoline-binding enzymes (e.g., cytochrome P450) by leveraging the cinchonan scaffold’s known interactions .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the sulfonamide group, guiding mutagenesis studies .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .
- Experimental Validation: Compare computational predictions with surface plasmon resonance (SPR) binding assays .
Q. What strategies can address discrepancies in catalytic activity data across studies using this compound?
Methodological Answer:
- Systematic Variables:
- Data Harmonization: Use multivariate regression to isolate confounding factors (e.g., trace metal impurities from glassware) by replicating experiments in silanized vessels .
- Collaborative Replication: Share standardized protocols (e.g., CAS RN 852913-25-8 synthesis) across labs to minimize batch-to-batch variability .
Q. How can researchers assess the compound’s stability under oxidative or thermal stress for long-term storage?
Methodological Answer:
- Stress Testing:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (>200°C) under nitrogen atmosphere .
- Forced Oxidation: Expose the compound to HO/UV light and monitor degradation via LC-MS, focusing on sulfonamide bond cleavage .
- Storage Recommendations:
Q. What methodologies enable the study of this compound’s role in asymmetric catalysis?
Methodological Answer:
- Experimental Design:
- Substrate Scope: Test enantioselective sulfonylation of prochiral alcohols using a 1:1.2 molar ratio of substrate to catalyst .
- Kinetic Resolution: Monitor enantiomeric excess (ee) via chiral HPLC with a Lux Cellulose-2 column and isocratic elution (hexane:IPA 90:10) .
- Mechanistic Probes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
